molecular formula C11H17N3S B12308777 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea CAS No. 31124-89-7

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea

Cat. No.: B12308777
CAS No.: 31124-89-7
M. Wt: 223.34 g/mol
InChI Key: LPULUKOUZODCOQ-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea typically involves the reaction of 4-(dimethylamino)aniline with an appropriate thiourea derivative under controlled conditions. One common method includes the use of dimethylformamide as a solvent and a catalyst such as acetic anhydride to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Substituted thiourea compounds with different functional groups

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

31124-89-7

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-1,1-dimethylthiourea

InChI

InChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15)

InChI Key

LPULUKOUZODCOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)N(C)C

Origin of Product

United States

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